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Compound of Interest

Compound Name: 4-Bromo-1,2-thiazol-5-amine

Cat. No.: B15314802

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of 4-Bromo-1,3-thiazol-2-amine,
a key building block in medicinal chemistry. Due to the limited availability of public information
on 4-Bromo-1,2-thiazol-5-amine, this guide will focus on its extensively studied isomer, 4-
Bromo-1,3-thiazol-2-amine, which is of significant interest in the development of novel

therapeutics.

Chemical Identity and Properties

4-Bromo-1,3-thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with
a bromine atom and an amino group. Its chemical structure and key identifiers are presented
below.
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Property Value Source

IUPAC Name 4-bromo-1,3-thiazol-2-amine --INVALID-LINK--
CAS Number 502145-18-8 --INVALID-LINK--
Molecular Formula CsHsBrN2S --INVALID-LINK--
Molecular Weight 179.04 g/mol --INVALID-LINK--
Canonical SMILES C1=C(N=C(S1)N)Br --INVALID-LINK--
InChl Key QIPQUNWGOHADOB- --INVALID-LINK--
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Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A
common route to 4-Bromo-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

A typical synthesis involves the reaction of an a-haloketone with a thiourea derivative. For the
synthesis of 4-Bromo-1,3-thiazol-2-amine, a suitable a-halocarbonyl compound is reacted with
thiourea.

o Step 1: Preparation of the a-halocarbonyl. The specific a-halocarbonyl required would be a
2,2-dihaloacetaldehyde or a related precursor, which upon reaction and subsequent
elimination would yield the 4-bromo substitution.

o Step 2: Cyclocondensation. The a-halocarbonyl is then reacted with thiourea in a suitable
solvent, such as ethanol or dimethylformamide. The reaction is often catalyzed by a base.

o Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water
and extracting the product with an organic solvent. The crude product is then purified by
recrystallization or column chromatography.

A visual representation of a generalized Hantzsch thiazole synthesis workflow is provided
below.
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A generalized workflow for the Hantzsch synthesis of 4-Bromo-1,3-thiazol-2-amine.

Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in

numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 4-

position of the thiazole ring provides a handle for further chemical modification through cross-

coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.

Derivatives of 4-Bromo-1,3-thiazol-2-amine have been investigated for a range of therapeutic

applications, leveraging the biological activity of the 2-aminothiazole core.

Potential Therapeutic Areas:

¢ Kinase Inhibition: The 2-aminothiazole moiety is a common feature in many kinase inhibitors.

o Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial

and antifungal agents.

o Anticancer Therapeutics: The scaffold is present in several anticancer drugs that target

various cellular pathways.

The general logic for utilizing 4-Bromo-1,3-thiazol-2-amine in a drug discovery program is

outlined in the following diagram.
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A logical workflow for the use of 4-Bromo-1,3-thiazol-2-amine in drug discovery.

Signaling Pathway Interactions

While specific signaling pathway interactions for the unsubstituted 4-Bromo-1,3-thiazol-2-amine
are not extensively documented in publicly available literature, the broader class of 2-
aminothiazole derivatives is known to interact with various signaling pathways implicated in
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disease. For instance, many kinase inhibitors containing this scaffold target ATP-binding sites
within the kinase domain, thereby modulating downstream signaling cascades.

A simplified representation of how a hypothetical 2-aminothiazole-based kinase inhibitor might

function is shown below.
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A diagram illustrating the mechanism of action for a hypothetical 2-aminothiazole-based kinase
inhibitor.

Conclusion

4-Bromo-1,3-thiazol-2-amine is a valuable and versatile building block for the synthesis of novel
compounds with potential therapeutic applications. Its well-defined chemical properties and
reactivity make it an important tool for researchers and scientists in the field of drug
development. Further exploration of the chemical space accessible from this starting material is
likely to yield new and effective treatments for a variety of diseases.
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 To cite this document: BenchChem. [In-depth Technical Guide on 4-Bromo-1,3-thiazol-2-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15314802#4-bromo-1-2-thiazol-5-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b15314802#4-bromo-1-2-thiazol-5-amine-cas-number
https://www.benchchem.com/product/b15314802#4-bromo-1-2-thiazol-5-amine-cas-number
https://www.benchchem.com/product/b15314802#4-bromo-1-2-thiazol-5-amine-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15314802?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15314802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

